1-(3-Piperidinyl)indoline dihydrochloride

Overview

Description

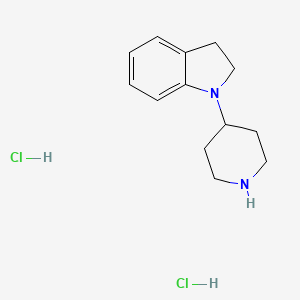

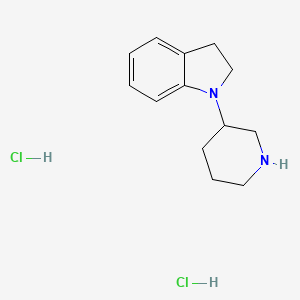

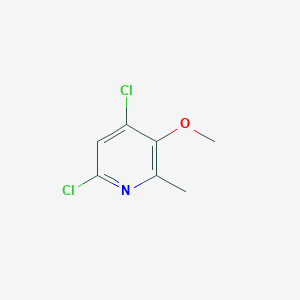

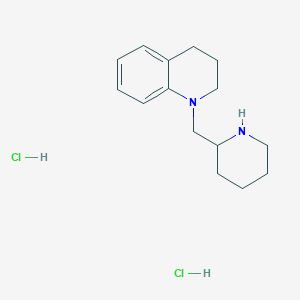

1-(3-Piperidinyl)indoline dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2 . It is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to an indoline ring . The molecular weight of the compound is 275.21 g/mol.Scientific Research Applications

Synthesis and Molecular Structure

Application in Cascade Reactions : Indolin-3-one derivatives, such as 1-(3-Piperidinyl)indoline dihydrochloride, have been utilized in cascade reactions for the efficient assembly of complex molecules. These derivatives are instrumental in forming polysubstituted piperidino[1,2-a]indoline compounds with multiple stereocenters, demonstrating yields up to 94% and enantioselectivities greater than 99% (Zhao et al., 2014).

Synthesis of Spiro[indoline-piperidine] Derivatives : this compound is used in the synthesis of spiro[indoline-3,4'-piperidine] compounds, which are valuable in pharmaceutical research. These compounds have been synthesized and evaluated for various biological activities, including their potential as antidepressants (Ong et al., 1983).

Chemical Hydrogen Storage : The compound's derivatives have been examined in the context of hydrogen storage, critical for hydrogen fuel cells in vehicles. Studies show that piperidines, related to this compound, dehydrogenate more slowly than indolines, but steric hindrance around the nitrogen atom can significantly increase their dehydrogenation rate (Dean et al., 2011).

Biological and Pharmacological Research

Potential Antimalarial Properties : Research indicates that 3-piperidin-4-yl-1H-indoles, closely related to this compound, show promise as a novel antimalarial chemotype. These compounds exhibit activity against drug-resistant and sensitive strains of Plasmodium falciparum, highlighting their potential in developing new antimalarial drugs (Santos et al., 2015).

Serotonin Receptor Agonist Activity : Piperidinyl indole derivatives have shown to be potent serotonin (5-HT) receptor agonists in rat brains. These compounds significantly affect serotonin levels, indicating their potential use in neurological and psychiatric disorders (Euvrard & Boissier, 1980).

Cholinesterase Inhibitors in Alzheimer's Disease : Indoline derivatives, including those related to this compound, have been studied as cholinesterase inhibitors and antioxidants for Alzheimer's disease treatment. These compounds exhibit significant neuroprotective effects and have shown promise as multifunctional drugs for treating Alzheimer's disease (Yanovsky et al., 2012).

Inhibition of Serotonin Uptake : 3-(4-Piperidinylalkyl)indoles, structurally similar to this compound, have been identified as selective inhibitors of neuronal serotonin uptake. These compounds have shown efficacy in biochemical tests and behavioral studies, contributing to their potential use in treating mood disorders (Gueremy et al., 1980).

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-(3-piperidinyl)indoline dihydrochloride, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes at the cellular level . These interactions can lead to the treatment of various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . These properties suggest that this compound may have significant molecular and cellular effects.

properties

IUPAC Name |

1-piperidin-3-yl-2,3-dihydroindole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)7-9-15(13)12-5-3-8-14-10-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFPALLVJRSJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol](/img/structure/B1392303.png)

![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)

![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)

![5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392320.png)